molecular formula C20H37N5O B5626879 {(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5626879
M. Wt: 363.5 g/mol
InChI Key: JHZCLGAZLRTEHI-IAGOWNOFSA-N
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Description

The chemical compound belongs to a class of compounds that exhibit a complex structure involving tert-butyl, pyrazolyl, ethylpiperazinyl, and pyrrolidinyl groups attached to a methanol backbone. These components suggest a molecule with potential for various chemical reactions and properties, given the functional groups involved.

Synthesis Analysis

The synthesis of complex molecules involving tert-butyl and pyrazolyl groups typically employs ambient-temperature reactions, as demonstrated by Becerra, Cobo, and Castillo (2021) who reported the synthesis of related compounds through condensation reactions in methanol, utilizing magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021). Additionally, one-pot synthesis methods are also prominent for constructing pyrazolo and pyridine derivatives, showcasing the adaptability and efficiency in synthesizing complex heterocycles (Rahmati, 2010).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and DFT studies, offer insight into the molecular geometry, confirming the arrangement of substituents and the overall shape of the molecule. Studies by Huang et al. (2021) on similar compounds utilized X-ray diffraction and DFT calculations to confirm structures, indicating the importance of these methods in validating molecular structures of complex organic compounds (Huang et al., 2021).

properties

IUPAC Name

[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O/c1-5-23-6-8-24(9-7-23)11-16-12-25(13-17(16)15-26)14-18-10-19(22-21-18)20(2,3)4/h10,16-17,26H,5-9,11-15H2,1-4H3,(H,21,22)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZCLGAZLRTEHI-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CN(CC2CO)CC3=CC(=NN3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)CC3=CC(=NN3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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